![molecular formula C12H17Cl3N2 B3227501 1-(2,5-Dichlorobenzyl)piperidin-3-amine hydrochloride CAS No. 1261230-60-7](/img/structure/B3227501.png)
1-(2,5-Dichlorobenzyl)piperidin-3-amine hydrochloride
Overview
Description
1-(2,5-Dichlorobenzyl)piperidin-3-amine hydrochloride, also known as DCB-PH, is a chemical compound with potential applications in scientific research. This compound is a piperidine derivative that has been shown to have unique pharmacological properties, making it an interesting candidate for further study.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorobenzyl)piperidin-3-amine hydrochloride is not fully understood, but it is believed to involve the selective antagonism of the sigma-1 receptor. This receptor is known to interact with a variety of proteins and ion channels, and its modulation can have widespread effects on cellular signaling. By blocking the sigma-1 receptor, 1-(2,5-Dichlorobenzyl)piperidin-3-amine hydrochloride may be able to alter the activity of these proteins and channels, leading to changes in cellular signaling and ultimately, changes in physiological function.
Biochemical and Physiological Effects
1-(2,5-Dichlorobenzyl)piperidin-3-amine hydrochloride has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been found to reduce anxiety-like behaviors and improve memory retention. Additionally, 1-(2,5-Dichlorobenzyl)piperidin-3-amine hydrochloride has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. These effects suggest that 1-(2,5-Dichlorobenzyl)piperidin-3-amine hydrochloride may have potential therapeutic applications in the treatment of neurological disorders such as anxiety and depression.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2,5-Dichlorobenzyl)piperidin-3-amine hydrochloride in scientific research is its selective antagonism of the sigma-1 receptor. This allows researchers to study the effects of this receptor on cellular signaling and physiological function. However, one limitation of 1-(2,5-Dichlorobenzyl)piperidin-3-amine hydrochloride is its potential toxicity. This compound has been shown to be toxic at high doses, which may limit its use in certain experiments.
Future Directions
There are several future directions for research involving 1-(2,5-Dichlorobenzyl)piperidin-3-amine hydrochloride. One area of interest is the potential therapeutic applications of this compound in the treatment of neurological disorders. Additionally, further study is needed to fully understand the mechanism of action of 1-(2,5-Dichlorobenzyl)piperidin-3-amine hydrochloride and its effects on cellular signaling. Finally, the synthesis of new derivatives of 1-(2,5-Dichlorobenzyl)piperidin-3-amine hydrochloride may lead to compounds with improved pharmacological properties and reduced toxicity.
Scientific Research Applications
1-(2,5-Dichlorobenzyl)piperidin-3-amine hydrochloride has been shown to have potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to act as a selective antagonist of the sigma-1 receptor, which is a protein that is involved in a variety of cellular processes, including neurotransmitter release and calcium signaling. By blocking the sigma-1 receptor, 1-(2,5-Dichlorobenzyl)piperidin-3-amine hydrochloride may be able to modulate these processes, which could have implications for the treatment of various neurological disorders.
properties
IUPAC Name |
1-[(2,5-dichlorophenyl)methyl]piperidin-3-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2.ClH/c13-10-3-4-12(14)9(6-10)7-16-5-1-2-11(15)8-16;/h3-4,6,11H,1-2,5,7-8,15H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEDESFPEKBQEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=CC(=C2)Cl)Cl)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dichlorobenzyl)piperidin-3-amine hydrochloride | |
CAS RN |
1261230-60-7 | |
Record name | 3-Piperidinamine, 1-[(2,5-dichlorophenyl)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261230-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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